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Compound of Interest

Compound Name:
4-(Bromomethyl)benzo[d]

[1,3]dioxole

Cat. No.: B182611 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 4-(bromomethyl)benzo[d]dioxole scaffold is a key pharmacophore in a variety of

biologically active compounds, exhibiting a range of activities from anticancer to antimicrobial.

The precise structural elucidation of its derivatives is paramount for understanding structure-

activity relationships (SAR) and for the rational design of new therapeutic agents. This guide

provides a comparative overview of the analytical techniques used to confirm the structure of

these derivatives, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activity
The biological efficacy of 4-(bromomethyl)benzo[d]dioxole derivatives is significantly influenced

by the nature and position of substituents on the benzodioxole ring system. The following table

summarizes the in vitro anticancer and antimicrobial activities of selected derivatives, providing

a basis for comparative evaluation.
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Compound ID Derivative Target/Assay
Activity
(IC₅₀/MIC)

Reference

1

N-aryl-5-

(benzo[d][1]

[2]dioxol-5-

ylmethyl)-4-(tert-

butyl)thiazol-2-

amine (C27)

HeLa (cervical

cancer)
2.07 ± 0.88 µM

2

N-aryl-5-

(benzo[d][1]

[2]dioxol-5-

ylmethyl)-4-(tert-

butyl)thiazol-2-

amine (C27)

A549 (lung

cancer)
3.52 ± 0.49 µM

3

N-aryl-5-

(benzo[d][1]

[2]dioxol-5-

ylmethyl)-4-(tert-

butyl)thiazol-2-

amine (C7)

A549 (lung

cancer)
2.06 ± 0.09 µM

4

N-aryl-5-

(benzo[d][1]

[2]dioxol-5-

ylmethyl)-4-(tert-

butyl)thiazol-2-

amine (C16)

MCF-7 (breast

cancer)
2.55 ± 0.34 µM

5

6-(4-

aminobenzoyl)-1,

3-benzodioxole-

5-acetic acid

methyl ester

52 human tumor

cell lines
10⁻⁷ to 10⁻⁵ M [1]

6 (E)-N-((3,4-

dihydro-2H-

benzo[b][1]

E. coli FabH 1.6 µM [4]
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[3]dioxepin-7-

yl)methylene)hex

adecan-1-amine

7

(E)-N-((3,4-

dihydro-2H-

benzo[b][1]

[3]dioxepin-7-

yl)methylene)hex

adecan-1-amine

Bacterial strains 3.89-7.81 µM⁻¹ [4]

8

Benzodioxole

carboxamide

(2a)

Hep3B (liver

cancer)
Potent [2]

9

Benzodiazepine

derivatives (7a

and 7b)

Antioxidant

(DPPH assay)

39.85 and 79.95

µM
[2]

Experimental Protocols
Accurate structural confirmation relies on a combination of spectroscopic and crystallographic

techniques. Below are detailed methodologies for the key experiments cited in the

characterization of 4-(bromomethyl)benzo[d]dioxole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: Bruker AVANCE spectrometer (or equivalent) operating at 400 MHz for ¹H

NMR and 100 MHz for ¹³C NMR.

Sample Preparation:

Weigh 5-10 mg of the synthesized compound.

Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆).
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Transfer the solution to a clean NMR tube to a depth of about 4-5 cm.

¹H NMR Spectroscopy Protocol:

Tune and shim the spectrometer to the sample.

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Process the Free Induction Decay (FID) with an appropriate window function (e.g.,

exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

Phase and baseline correct the spectrum.

Integrate the signals to determine the relative number of protons.

Analyze the chemical shifts, coupling constants (J-values), and multiplicities (singlet, doublet,

triplet, etc.) to elucidate the proton environment.

¹³C NMR Spectroscopy Protocol:

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200

ppm).

Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

Process the FID and perform Fourier transformation.

Phase and baseline correct the spectrum.

Analyze the chemical shifts to identify the different carbon environments (aliphatic, aromatic,

carbonyl, etc.).
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High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact mass and elemental composition of the molecule.

Instrumentation: Q Exactive mass spectrometer with an electrospray ionization (ESI) source (or

equivalent).

Sample Preparation:

Dissolve the compound in a suitable solvent (e.g., acetonitrile/water mixture with 0.1% formic

acid) to a concentration of approximately 1 µg/mL.[5]

Protocol:

Infuse the sample solution into the mass spectrometer at a flow rate of 10 µL/min.[5]

Acquire the mass spectrum in positive or negative ion mode, depending on the analyte.

Set the ESI source parameters: sheath gas flow rate (e.g., 5 units), capillary temperature

(e.g., 320 °C), and spray voltage (e.g., 3.5 kV).[5]

Record the full scan mass spectra.

The presence of bromine atoms can be identified by the characteristic isotopic pattern of the

molecular ion peak (M+ and M+2 peaks with nearly equal intensity).

Determine the accurate mass of the molecular ion and use it to calculate the elemental

composition.

Single Crystal X-ray Diffraction
Objective: To determine the three-dimensional atomic and molecular structure of a crystalline

compound.

Instrumentation: Single-crystal X-ray diffractometer.

Protocol:
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Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically

>0.1 mm in all dimensions) by slow evaporation of a saturated solution, vapor diffusion, or

slow cooling.

Crystal Mounting: Select a well-formed, clear crystal and mount it on a goniometer head.

Data Collection:

Place the mounted crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal

vibrations.

Irradiate the crystal with a monochromatic X-ray beam.

Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted

X-rays) over a range of angles.

Structure Solution and Refinement:

Process the raw diffraction data to obtain a set of structure factors.

Solve the phase problem using direct methods or Patterson methods to generate an initial

electron density map.

Build a molecular model into the electron density map.

Refine the atomic coordinates, thermal parameters, and other structural parameters

against the experimental data until a satisfactory agreement is reached.

Visualizations
Experimental Workflow for Structure Confirmation
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Experimental Workflow for Structure Confirmation
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Caption: Workflow for the synthesis and structural confirmation of 4-

(Bromomethyl)benzo[d]dioxole derivatives.
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Key Spectroscopic Techniques for Structural Elucidation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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